N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the class of indazole carboxamides. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15(13-10-3-1-2-4-11(10)19-20-13)17-6-7-21-9-18-12-5-8-24-14(12)16(21)23/h5,8-9H,1-4,6-7H2,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXIJKPONCAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone to Hydrazone Intermediate
Cyclohexanone undergoes condensation with hydrazine hydrate in methanol under acidic conditions to form a hydrazone intermediate. This step typically achieves >90% yield.
Reaction Conditions
Cyclization to 4,5,6,7-Tetrahydro-1H-Indazole
The hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in pyridine at 0°C, followed by gradual warming to room temperature. This method affords the indazole ring in 65–80% yield.
Optimized Protocol
Esterification and Carboxamide Formation
The indazole-3-carboxylic acid ethyl ester is synthesized via Claisen condensation using ethyl chloroformate. Subsequent hydrolysis and activation with thionyl chloride yields the acid chloride, which reacts with ammonium hydroxide to form the carboxamide.
Stepwise Data
Synthesis of 3-(2-Aminoethyl)-4-Oxothieno[3,2-d]Pyrimidine
The thienopyrimidinone moiety is prepared through a tandem thiophene annulation and pyrimidine ring closure (Figure 2).
Thiophene-Pyrimidine Annulation
3-Aminothiophene-2-carboxylate is condensed with urea at 180°C to form the pyrimidinone ring. The reaction proceeds via nucleophilic attack at C2 of the thiophene, followed by dehydration.
Key Parameters
Introduction of Ethylamine Side Chain
The 3-position of the thienopyrimidinone is functionalized via Mitsunobu reaction with 2-aminoethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure
- Dissolve 4-oxothieno[3,2-d]pyrimidine (1.0 equiv) and 2-aminoethanol (1.5 equiv) in THF.
- Add DEAD (1.2 equiv) and PPh₃ (1.2 equiv) at 0°C.
- Stir at 25°C for 24 h.
- Yield : 62%
Amide Coupling of Indazole-3-Carboxamide and Thienopyrimidinylethylamine
The final step involves coupling the two subunits via amide bond formation (Figure 3).
Activation of Carboxylic Acid
The indazole-3-carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) in dichloromethane (DCM).
Conditions
- Activator : CDI (1.5 equiv)
- Solvent : DCM, 0°C → RT
- Time : 2 h
Coupling with 3-(2-Aminoethyl)-4-Oxothieno[3,2-d]Pyrimidine
The activated acid reacts with the amine-substituted thienopyrimidinone in the presence of triethylamine.
Optimized Protocol
- Add activated acid to amine (1.2 equiv) in DCM.
- Introduce Et₃N (2.0 equiv) dropwise.
- Stir at 25°C for 12 h.
- Purify via silica gel chromatography (EtOAc/hexane).
- Yield : 58%
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final compound are summarized below:
Tetrahydroindazole-3-Carboxamide
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.72–1.85 (m, 4H, cyclohexane), 2.45 (t, 2H, J = 6.0 Hz), 2.98 (t, 2H, J = 6.0 Hz), 6.25 (s, 1H, NH₂), 10.12 (s, 1H, indazole-NH).
- HRMS (ESI+) : m/z calcd for C₈H₁₂N₃O [M+H]⁺: 180.1022; found: 180.1019.
N-(2-(4-Oxothieno[3,2-d]Pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo oxidation to introduce additional functional groups or to modify its electronic properties.
Reduction: : The compound can be reduced to modify its structure, particularly the reduction of the oxo group.
Substitution: : Halogenation or nitration can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: : Introduction of hydroxyl groups.
Reduction: : Formation of secondary amines.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Potential inhibitor of specific enzymes involved in disease pathways, useful in biochemical assays.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Early studies suggest its efficacy in targeting specific cellular pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of advanced materials, such as polymers and nanostructures, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves binding to specific molecular targets, such as kinases or receptors. This binding inhibits their activity, leading to downstream effects on cellular pathways. For instance, its interaction with kinase enzymes can halt the proliferation of cancer cells by disrupting the signaling pathways necessary for cell division.
Comparison with Similar Compounds
When compared to other indazole derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide shows distinct characteristics:
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: : Lacks the tetrahydro structure, leading to different bioavailability and efficacy.
N-(2-(4-Hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Similar structure but with a hydroxyl group, altering its reactivity and interaction with biological targets.
N-(2-(4-Methylthieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Contains a methyl group instead of an oxo group, affecting its chemical behavior and applications.
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique structural framework combining a thieno-pyrimidine core and an indazole moiety. Its molecular formula is , with a molecular weight of approximately 304.37 g/mol. The presence of the oxo group and various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thieno-pyrimidine structure is linked to significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen survival or cancer cell metabolism.
- Interaction with DNA/RNA : Its structural components might allow it to intercalate with nucleic acids, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to inflammation and cell proliferation.
Comparative Biological Activities
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains triazole ring | Antimicrobial |
| 2-(3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin) | Similar thieno-pyrimidine core | Anticancer |
| N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin) | Tetrahydropyrimidine structure | Antiviral |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of thieno-pyrimidine exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism involved the disruption of bacterial cell wall synthesis.
- Anticancer Potential : Research published in Journal of Medicinal Chemistry highlighted that similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models . The study focused on the ability to induce apoptosis in cancer cells.
- Anti-inflammatory Mechanisms : A recent article indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in macrophages . This suggests a potential application in treating chronic inflammatory diseases.
Q & A
Q. What are the key synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. Critical parameters include:
- Temperature : Optimal ranges (e.g., 80–100°C for cyclization steps) to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution steps, while ethanol or THF may stabilize intermediates .
- Catalysts/Reagents : Triethylamine or NaH for deprotonation; coupling agents like EDC/HOBt for amide bond formation .
- Reaction Monitoring : TLC or HPLC at each stage to track progress and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thienopyrimidine protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₆O₂S: 413.14) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding biological activity across studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., indazole vs. piperidine moieties) using standardized assays .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay conditions .
Q. What computational strategies can optimize synthesis and predict bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Machine Learning : Train models on existing thienopyrimidine datasets to predict reaction yields or bioactivity .
Q. How should experimental designs evaluate substituent effects on pharmacological profiles?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test substituent variations (e.g., R-group modifications) and interactions .
- Example Table :
| Substituent Position | Group Tested | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|---|
| Indazole C-3 | -COCH₃ | 120 ± 15 (EGFR) | Reduced potency vs. parent |
| Thienopyrimidine C-4 | -OCH₃ | 45 ± 6 (VEGFR2) | Enhanced selectivity |
| Based on structural analogs in |
Q. What methodologies are recommended for metabolic stability and pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition Assays : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
- In Vivo PK : Administer IV/PO doses in rodent models; collect plasma at intervals (0–24h) for AUC and half-life calculations .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar thienopyrimidine derivatives?
- Methodological Answer :
- Parameter Standardization : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., dimerization or hydrolysis products) .
- Yield Optimization : Apply response surface methodology (RSM) to identify optimal parameter combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
